1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Overview
Description
Sulfosuccinimidyl 6-(biotinamido)hexanoate, also known as Sulfo-NHS-LC-Biotin, is a long-chain, water-soluble biotinylation reagent that is reactive toward primary amine groups . It is designed to target cell surface proteins .
Synthesis Analysis
The synthesis of Sulfosuccinimidyl 6-(biotinamido)hexanoate involves the reaction of the compound with primary amine groups in proteins and other molecules . This reaction forms an amide linkage and releases N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Sulfosuccinimidyl 6-(biotinamido)hexanoate includes a negatively charged sulfonate group on the NHS ring structure . This structure creates sufficient polarity within the molecule, allowing it to be directly added into aqueous reactions without prior dissolution of organic solvents .Chemical Reactions Analysis
Sulfosuccinimidyl 6-(biotinamido)hexanoate covalently binds to amine groups in proteins and other molecules through its NHS ester . This binding forms an amide linkage and releases N-hydroxysuccinimide .Physical and Chemical Properties Analysis
Sulfosuccinimidyl 6-(biotinamido)hexanoate is a solid compound with a white to off-white color . It has a molecular weight of 556.59 . The compound is soluble in water and DMSO .Scientific Research Applications
Probing Conformational Changes in Proteins
Sulfosuccinimidyl 6-(biotinamido)hexanoate has been effectively used to probe conformational changes in proteins. This biotin derivative binds covalently to the ϵ-amino group of lysine residues in proteins. Researchers have found that the biotinylation patterns of proteins like bovine serum albumin are reproducible and correlate with the unfolding of the protein, as evidenced by mass spectrometry. This technique has been applied to analyze proteins such as the human band 3 anion exchanger in erythrocytes, offering insights into conformational changes upon infection with malaria parasites (Azim-Zadeh et al., 2007).
Labeling Surface Proteins
This compound has been used to label surface proteins of various organisms. For instance, it helped in labeling the surface proteins of Trypanosoma brucei brucei, providing a non-radioactive method to study these proteins without affecting the biological activities of the organism. The method proved to be fast, stable, and reproducible, with clear labeling of specific proteins at room temperature (Ezeokonkwo et al., 2003).
Enrichment and Analysis of Cell Surface Proteins
This chemical has been instrumental in the enrichment and analysis of cell surface proteins. For instance, it was used in characterizing the surface-exposed membrane subproteome of human mammary epithelial cells. By lysine-specific in situ labeling, followed by liquid chromatography-tandem mass spectrometry, researchers were able to unambiguously identify proteins situated on the cell surface (Chen et al., 2003).
Enzyme Immunoassay Applications
Sulfosuccinimidyl 6-(biotinamido)hexanoate has been used in a novel and sensitive noncompetitive enzyme immunoassay for peptides. The biotinylated peptides were trapped onto anti-peptide IgG-coated polystyrene balls, leading to a highly sensitive detection method. This method showed significant improvement in sensitivity compared to other competitive immunoassays (Tanaka et al., 1989).
Detection of Cell Surface Proteins
Researchers have used this compound to study the orientation of ciliary membrane proteins in Tetrahymena thermophila. By labeling ciliary surface proteins and comparing Western blots of different cellular fractions, they gained insights into the properties of these proteins (Dentler, 1992).
Identifying Nitrogen-Regulated Proteins in Marine Phytoplankton
This reagent was used to label the cell surfaces of Emiliania huxleyi, a marine microorganism, under different growth conditions. This led to the identification of a nitrogen-regulated protein, nrp1, which is a major membrane or wall protein in nitrogen-limited cells (Palenik & Koke, 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHJQWIISKTJN-QUBZPPHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911405 | |
Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109940-19-4 | |
Record name | Sulfosuccinimidyl 6-(biotinamido)hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109940194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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